What are the physical and chemical properties of Di-tert-butyl nitroxide?
What are the physical and chemical properties of Di-tert-butyl nitroxide?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-tert-butyl nitroxide (DTBN) is a stable organic radical widely utilized in various fields of chemical and biomedical research. Its persistent radical nature, stemming from the steric hindrance provided by the two tert-butyl groups, makes it an invaluable tool as a spin label for Electron Paramagnetic Resonance (EPR) spectroscopy, a radical scavenger in mechanistic studies, and an initiator in controlled radical polymerization. This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of Di-tert-butyl nitroxide, supplemented with detailed experimental protocols and logical diagrams to facilitate its application in research and development.
Physical Properties
Di-tert-butyl nitroxide is a red-orange liquid at room temperature.[1] While some sources may describe it as a solid, the consensus from chemical suppliers and the reported boiling point without a distinct melting point suggest a liquid state under standard conditions.[2][3] Key physical properties are summarized in Table 1.
Table 1: Physical Properties of Di-tert-butyl Nitroxide
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₈NO | [4] |
| Molecular Weight | 144.23 g/mol | [4] |
| Physical State | Red-orange liquid | [1] |
| Boiling Point | 74-75 °C at 34 mmHg | [3][5] |
| Density | 0.877 g/cm³ (rough estimate) | [2] |
| Refractive Index (n20/D) | 1.435 (lit.) | [3][5] |
| Flash Point | 46 °C (114.8 °F) - closed cup | [5] |
| Solubility | Insoluble in water. Soluble in organic solvents like pentane (B18724) and glyme.[4] Quantitative solubility data in common organic solvents is not readily available. |
Chemical Properties
The most prominent chemical feature of Di-tert-butyl nitroxide is its stability as a free radical. The bulky tert-butyl groups sterically shield the nitroxide radical, preventing rapid dimerization or reaction with other molecules, thus allowing it to be isolated and handled under normal laboratory conditions.
Radical Scavenging
DTBN is an effective radical scavenger, reacting with transient radical species to form stable, non-radical products. This property makes it a valuable tool for studying reaction mechanisms involving radical intermediates and for inhibiting unwanted radical-driven processes.
Controlled Radical Polymerization
In the field of polymer chemistry, Di-tert-butyl nitroxide serves as a mediating agent in nitroxide-mediated polymerization (NMP), a type of controlled radical polymerization. It reversibly caps (B75204) the growing polymer chain, allowing for the synthesis of polymers with well-defined molecular weights and narrow polydispersity.
Spectroscopic Properties
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is the most powerful technique for studying Di-tert-butyl nitroxide, owing to its unpaired electron. The EPR spectrum of DTBN in solution typically consists of a sharp triplet, arising from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus (I=1). The g-value and hyperfine coupling constants are sensitive to the solvent environment.
Table 2: EPR Spectral Parameters for Di-tert-butyl Nitroxide in Benzene Solution at Room Temperature
| Parameter | Value |
| g-factor | 2.0060 |
| A(¹⁴N) | 15.18 G |
| A(¹³C) (natural abundance) | 4.30 G |
Note: G stands for Gauss, a unit of magnetic field strength.
Other Spectroscopic Data
Detailed UV-Vis and IR spectral data for Di-tert-butyl nitroxide are not extensively reported in the literature. As a colored compound, it is expected to have absorption in the visible region. The IR spectrum would show characteristic C-H and C-N stretching and bending vibrations.
Experimental Protocols
Synthesis of Di-tert-butyl Nitroxide
A common method for the synthesis of Di-tert-butyl nitroxide involves the reduction of 2-methyl-2-nitropropane (B1294617) (tert-nitrobutane) with sodium metal in a suitable solvent like 1,2-dimethoxyethane (B42094) (glyme). A detailed procedure can be found in Organic Syntheses.[4]
Experimental Workflow for Synthesis
Caption: Synthesis of Di-tert-butyl nitroxide.
Purification of Di-tert-butyl Nitroxide
The crude product from the synthesis can be purified by a series of extractions followed by fractional distillation.[4]
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The reddish-brown organic layer is separated from the aqueous layer.
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The aqueous layer is extracted multiple times with pentane until the extracts are colorless.
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The combined organic layer and pentane extracts are washed with ice-cold dilute hydrochloric acid and then with cold dilute sodium hydroxide.
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The organic solution is dried over anhydrous magnesium sulfate.
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The solvent is removed, and the product is purified by fractional distillation under reduced pressure.
General Protocol for EPR Spectroscopy
The following is a general procedure for obtaining a solution-phase X-band EPR spectrum of Di-tert-butyl nitroxide.
Experimental Workflow for EPR Spectroscopy
Caption: General workflow for EPR spectroscopy.
Applications in Research and Drug Development
The unique properties of Di-tert-butyl nitroxide have led to its use in a variety of applications:
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Membrane Fluidity and Dynamics: As a spin label, DTBN can be incorporated into lipid bilayers to probe the fluidity and dynamics of cell membranes.
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Protein Structure and Conformation: Site-directed spin labeling with nitroxide derivatives allows for the measurement of distances within proteins and the study of conformational changes.
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Oxidative Stress Studies: Its radical scavenging properties make it a useful tool for investigating the role of reactive oxygen species in biological systems and for evaluating the efficacy of antioxidants.
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Drug Delivery: The controlled polymerization initiated by DTBN can be used to synthesize well-defined polymers for drug delivery applications.
Logical Relationship of DTBN Properties and Applications
Caption: Core properties and their applications.
